molecular formula C21H15Cl2NO3S B214362 1-(2-chlorobenzyl)-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

1-(2-chlorobenzyl)-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B214362
M. Wt: 432.3 g/mol
InChI Key: GWLRXLDJYSRUID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as AG-490, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent in various diseases. It is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which plays a crucial role in cell growth, differentiation, and survival.

Mechanism of Action

1-(2-chlorobenzyl)-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one exerts its effects by inhibiting the JAK/STAT pathway, which is involved in the regulation of cell growth, differentiation, and survival. Specifically, 1-(2-chlorobenzyl)-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one inhibits the activity of JAK2 and JAK3, which are tyrosine kinases that play a crucial role in the activation of STAT proteins. By inhibiting the JAK/STAT pathway, 1-(2-chlorobenzyl)-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one can prevent the proliferation of cancer cells and the activation of immune cells.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. It has also been shown to inhibit the activation of immune cells, such as T cells and B cells, by preventing the activation of STAT proteins.

Advantages and Limitations for Lab Experiments

1-(2-chlorobenzyl)-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has several advantages for use in lab experiments. It is a potent and specific inhibitor of the JAK/STAT pathway, which makes it a valuable tool for studying the role of this pathway in various diseases. However, 1-(2-chlorobenzyl)-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has some limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, it can have off-target effects on other signaling pathways, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-(2-chlorobenzyl)-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more potent and selective inhibitors of the JAK/STAT pathway. Another area of interest is the development of new therapeutic applications for 1-(2-chlorobenzyl)-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, such as in the treatment of viral infections or neurological disorders. Finally, there is a need for further research to elucidate the mechanisms of action of 1-(2-chlorobenzyl)-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one and to better understand its effects on cellular signaling pathways.

Synthesis Methods

The synthesis of 1-(2-chlorobenzyl)-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves a multistep process that begins with the reaction of 2-chlorobenzylamine with ethyl 2-bromoacetate to form the intermediate compound, 1-(2-chlorobenzyl)-3-ethoxycarbonylindolin-2-one. This intermediate is then reacted with 5-chlorothiophene-2-carboxylic acid to form the final product, 1-(2-chlorobenzyl)-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

1-(2-chlorobenzyl)-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiation therapy.

properties

Product Name

1-(2-chlorobenzyl)-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C21H15Cl2NO3S

Molecular Weight

432.3 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C21H15Cl2NO3S/c22-15-7-3-1-5-13(15)12-24-16-8-4-2-6-14(16)21(27,20(24)26)11-17(25)18-9-10-19(23)28-18/h1-10,27H,11-12H2

InChI Key

GWLRXLDJYSRUID-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(S4)Cl)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(S4)Cl)O)Cl

Origin of Product

United States

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